molecular formula C21H19N3O5 B2732618 N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-74-8

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2732618
CAS No.: 946222-74-8
M. Wt: 393.399
InChI Key: BCMDZFJAAJETHG-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 2-methoxy-5-methylphenyl group at the amide nitrogen and a 3-nitrophenylmethyl substituent at the pyridine ring’s 1-position. Its molecular formula is C22H21N3O5, with a molecular weight of 407.42 g/mol.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-8-9-19(29-2)18(11-14)22-20(25)17-7-4-10-23(21(17)26)13-15-5-3-6-16(12-15)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMDZFJAAJETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of pyridinium salts, which are known for their versatility in organic synthesis . Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications in Key Analogues

The following table summarizes structural differences and similarities between the target compound and its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide C22H21N3O5 407.42 3-nitrophenylmethyl, 2-methoxy-5-methylphenyl Synthetic report
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BG15813) C21H18ClFN2O3 400.83 2-chloro-6-fluorophenylmethyl, 2-methoxy-5-methylphenyl Product index
(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) C21H16N4O7 452.38 4-nitrophenyl, 4-nitrostyryl, hydroxyl at C4 Thermal cyclization study

Key Differences in Physicochemical Properties

The hydroxyl group in compound 6d increases hydrogen-bonding capacity, likely improving aqueous solubility compared to the methoxy-substituted target compound .

Electronic Effects :

  • The 3-nitro group (meta-substitution) in the target compound creates a less conjugated electron-withdrawing effect than the 4-nitro (para) groups in 6d , which may influence redox behavior or stability under thermal stress .

Compound 6d (452.38 g/mol) may face challenges in pharmacokinetic absorption due to higher molecular weight .

Comparative Reactivity and Stability

  • Hydrolytic Sensitivity : The ester group in ethyl N-(styryl carbamoyl) acetates (precursors to 6d ) is prone to hydrolysis, whereas the carboxamide linkage in the target compound is more stable under physiological conditions .

Research Implications and Gaps

  • Synthetic Scalability : The target compound’s nitro and methoxy groups may complicate large-scale synthesis compared to halogenated analogues like BG15813, which benefit from established halogenation protocols .

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H18N4O4\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4

This compound features a dihydropyridine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antitumor activity. For instance, studies have shown that compounds similar to this compound demonstrate selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of topoisomerase II, leading to apoptosis in tumor cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG25.0Topoisomerase II Inhibition
Compound BDLD-14.8Apoptosis Induction
N-(2-methoxy...)KB6.0Cell Cycle Arrest

Anti-inflammatory Effects

Dihydropyridine derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study:
In a controlled study involving rats with induced inflammation, administration of this compound resulted in a significant decrease in inflammatory markers compared to the control group.

Antimicrobial Activity

The compound has been tested against various microbial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities attributed to this compound are likely due to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, crucial for DNA replication and repair.
  • Cytokine Regulation : It appears to modulate inflammatory pathways by affecting cytokine production.
  • Membrane Disruption : In antimicrobial activity, it disrupts microbial membranes leading to cell death.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with precursor intermediates. For example:

  • Step 1: Coupling of 3-nitrophenylmethanol with a dihydropyridine precursor via nucleophilic substitution.
  • Step 2: Introduction of the 2-methoxy-5-methylphenyl group via amide bond formation using coupling agents like EDCI/HOBt.
  • Optimization: Reaction temperatures (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) significantly impact yield. Catalysts such as pyridine or DMAP may enhance acylation efficiency .
  • Monitoring: Thin-layer chromatography (TLC) and HPLC are critical for tracking intermediates and ensuring purity .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group absence of splitting) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 436.1298 for C22H20N3O5).
  • X-ray Crystallography: Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Advanced: How do structural modifications at the 3-nitrophenyl or methoxy groups influence biological activity?

Answer:

  • Nitro Group Replacement: Substituting the nitro group with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF3) alters binding affinity to targets like kinases or GPCRs. For example, nitro groups enhance π-π stacking but may reduce solubility .
  • Methoxy Group Position: Moving the methoxy group from the 2-position to 4-position (as in ) increases metabolic stability but may reduce target selectivity. Computational docking (e.g., AutoDock Vina) can predict steric clashes or favorable interactions .

Advanced: How can regioselectivity challenges during cyclization be addressed?

Answer:

  • By-product Mitigation: highlights unintended tautomerization (e.g., keto-amine vs. hydroxy forms). Using anhydrous conditions and Lewis acids (e.g., ZnCl2) directs cyclization to the desired lactam form.
  • Temperature Control: Lower temperatures (0–5°C) favor kinetic over thermodynamic products.
  • In situ Monitoring: Real-time IR spectroscopy tracks carbonyl stretching frequencies (1650–1750 cm⁻¹) to identify intermediates .

Data Contradiction: How to resolve discrepancies in reported IC50 values for similar dihydropyridines?

Answer:

  • Assay Standardization: Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH. Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • SAR Meta-analysis: Compare substituent effects across studies. For example, 3-nitrophenyl analogs in show higher potency against tyrosine kinases than 4-fluorophenyl derivatives in , likely due to enhanced hydrophobic interactions .

Mechanistic: What computational strategies predict target binding modes?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein stability using AMBER or GROMACS. Focus on key residues (e.g., ATP-binding pocket in kinases).
  • Free Energy Perturbation (FEP): Quantifies ΔΔG for substituent modifications (e.g., nitro vs. cyano groups).
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from the nitro group) using Schrödinger Phase .

Crystallography: How do intermolecular interactions affect solid-state stability?

Answer:

  • Hydrogen Bond Networks: shows centrosymmetric dimers via N–H···O bonds (2.8–3.0 Å), stabilizing the crystal lattice.
  • π-Stacking: Overlap between dihydropyridine and aryl rings (dihedral angle <10°) enhances packing efficiency.
  • Solvent Inclusion: Methanol or DMSO solvent molecules in the lattice may reduce melting points, requiring controlled crystallization .

Advanced: What strategies improve solubility without compromising activity?

Answer:

  • Prodrug Design: Introduce phosphate or PEG groups at the methoxy position (hydrolyzable in vivo).
  • Co-crystallization: Use co-formers like cyclodextrins or succinic acid to enhance aqueous solubility ().
  • Salt Formation: Sulfonate or hydrochloride salts improve bioavailability while maintaining target engagement .

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